1-Chlorooctane

Catalog No.
S793403
CAS No.
111-85-3
M.F
C8H17Cl
M. Wt
148.67 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chlorooctane

CAS Number

111-85-3

Product Name

1-Chlorooctane

IUPAC Name

1-chlorooctane

Molecular Formula

C8H17Cl

Molecular Weight

148.67 g/mol

InChI

InChI=1S/C8H17Cl/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3

InChI Key

CNDHHGUSRIZDSL-UHFFFAOYSA-N

SMILES

CCCCCCCCCl

Solubility

3.29e-05 M
INSOL IN WATER; VERY SOL IN ALCOHOL, ETHER; SLIGHTLY SOLUBLE IN CARBON TETRACHLORIDE
SOL IN MOST ORG SOLVENTS

Canonical SMILES

CCCCCCCCCl

1-Chlorooctane, also known as n-octyl chloride or capryl chloride, is an organic compound with the chemical formula C₈H₁₇Cl. It is a colorless liquid at room temperature with a mild hydrocarbon odor []. 1-Chlorooctane is not naturally occurring but is synthesized for various industrial applications.

Within scientific research, 1-Chlorooctane finds use due to its reactive chlorine atom and its hydrophobic nature (water-repelling) []. These properties make it a valuable tool in organic synthesis and material science research.


Molecular Structure Analysis

1-Chlorooctane has a linear chain structure with eight carbon atoms (octane) and a chlorine atom attached to the first carbon (hence, 1-chloro). This structure can be represented by the following Lewis structure:

H3C-CH2-CH2-CH2-CH2-CH2-CH2-Cl

Key features of the structure include:

  • A single chlorine atom bonded to the terminal carbon, creating a polar covalent bond.
  • A chain of eight carbon atoms linked by single covalent bonds (C-C), making it a non-aromatic hydrocarbon.
  • The presence of eight hydrogen atoms bonded to the carbon atoms, contributing to the overall hydrophobicity.

Chemical Reactions Analysis

Synthesis:

1-Chlorooctane is typically synthesized through the chlorination of n-octane using hydrochloric acid (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) [].

C₈H₁₈  + HCl (AlCl₃) → C₈H₁₇Cl + H₂

Other Relevant Reactions:

1-Chlorooctane can participate in various substitution and elimination reactions due to the reactive chlorine atom. Here's an example:

  • Nucleophilic substitution: When 1-chlorooctane reacts with an alcohol (ROH) in the presence of a base, the chlorine atom is replaced by the alkoxy group (RO) to form an ether (R-O-C₈H₁₇) [].

Physical And Chemical Properties Analysis

  • Melting Point: -58 °C []
  • Boiling Point: 182-183 °C []
  • Density: 0.873 g/mL at 25 °C []
  • Solubility: Slightly soluble in water (1.3 g/L at 25 °C) [], miscible with most organic solvents.
  • Flash Point: 63 °C []

Mechanism of Action (Not Applicable)

1-Chlorooctane does not have a specific biological function and hence doesn't have a defined mechanism of action within living organisms.

1-Chlorooctane is a flammable liquid with a moderate flash point. It is considered harmful if swallowed or inhaled and can cause skin and eye irritation. Exposure to high concentrations can cause central nervous system depression.

  • Toxicity:
    • Acute oral LD50 (rat): 2.8 g/kg (LD50: Lethal Dose 50, is the dose required to kill 50% of a test population)
  • Flammability: Flammable liquid, flash point 63 °C [].

a) Thermodynamic Studies:

One research area has employed 1-Chlorooctane in determining the excess molar enthalpies of binary mixtures. These studies involve measuring the heat released or absorbed when two liquids are mixed to understand their interactions at the molecular level. 1-Chlorooctane was used alongside 2-alkanones (ketones with a two-carbon chain) to analyze their mixing behavior. Source: Sigma-Aldrich product page for 1-Chlorooctane:

Physical Description

Liquid

Color/Form

COLORLESS LIQUID

XLogP3

4.7

Boiling Point

181.5 °C
181.5 °C @ 760 MM HG

Flash Point

158 °F

Density

0.8738 @ 20 °C/4 °C

LogP

Log P= 4.73

Melting Point

-57.8 °C

UNII

E1047328LO

GHS Hazard Statements

Aggregated GHS information provided by 174 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H304 (51.15%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H400 (85.06%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (52.3%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (50%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.95 mmHg
0.95 mm Hg at 25 °C

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

57214-71-8
111-85-3

Wikipedia

1-chlorooctane

Methods of Manufacturing

n-Octanol + hydrogen chloride, anhydrous (alcohol chlorination)

General Manufacturing Information

All other basic organic chemical manufacturing
Octane, 1-chloro-: ACTIVE
CMPD CONTAINING THE MONO- OR DICHLOROHYDROCARBONS AS ACTIVE INGREDIENTS ARE EFFECTIVE IN CONTROLLING COCCIDIOSIS IN DOMESTIC FOWLS. THUS, 1-CHLOROOCTANE 70 AND SURFACTANTS 30 PARTS WERE MIXED TO GIVE AN EMULSION PREPN. PREPN WAS DILUTED TO 40-100-FOLD & APPLIED TO CHICKEN HOUSES.

Dates

Modify: 2023-08-15
Li et al. Catalytic remote hydrohalogenation of internal alkenes. Nature Chemistry, DOI: 10.1038/s41557-021-00869-x, published online 31 January 2022

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